1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
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Overview
Description
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the formation of the oxadiazole ring through cyclization reactions. Common reagents used in these steps include fluorobenzene, piperazine, and various cyclization agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and oxadiazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the oxadiazole moiety contributes to its stability and bioavailability. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PROPAN-1-ONE: Shares the piperazine and fluorophenyl groups but differs in the heterocyclic ring structure.
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL: Contains a similar piperazine core but with different substituents.
Uniqueness
1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is unique due to its combination of a fluorophenyl group and an oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25FN4O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H25FN4O3/c1-16(2)22-25-23(31-26-22)17-7-9-18(10-8-17)30-15-21(29)28-13-11-27(12-14-28)20-6-4-3-5-19(20)24/h3-10,16H,11-15H2,1-2H3 |
InChI Key |
FUODGDKFNPJSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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